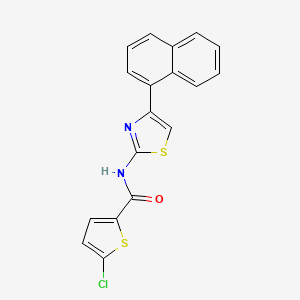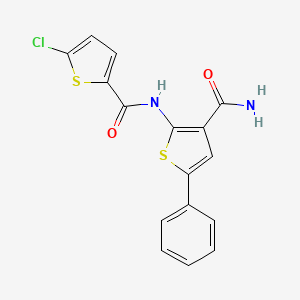![molecular formula C11H14N2S B2942557 [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile CAS No. 127483-68-5](/img/structure/B2942557.png)
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile” is a chemical compound with the CAS number 127483-68-5 . It has a molecular weight of 206.31 and a molecular formula of C11H14N2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has a wide range of potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds. This compound has also been used as a catalyst in various biochemical reactions, including the reduction of nitro compounds and the formation of carbon-carbon bonds. Additionally, this compound has been used as an inhibitor in enzymatic reactions, such as the inhibition of the enzyme acetylcholinesterase.
Wirkmechanismus
The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a neuroprotective effect, as well as a potential anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile in laboratory experiments has a number of advantages. For example, the compound is relatively easy to synthesize and is highly versatile, as it can be used as a reagent in organic synthesis, as a catalyst in various biochemical reactions, and as an inhibitor in enzymatic reactions. Additionally, this compound is relatively stable, and can be stored at room temperature for extended periods of time. However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound is not soluble in water, and therefore must be dissolved in an organic solvent before use.
Zukünftige Richtungen
The potential applications of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile are still being explored, and there are a number of potential future directions for research. For example, further research is needed to understand the mechanism of action of the compound and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential use of this compound as a catalyst in biochemical reactions and as an inhibitor in enzymatic reactions. Finally, further research is needed to explore the potential use of this compound in the synthesis of new compounds and to develop more efficient and cost-effective methods for its synthesis.
Synthesemethoden
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile can be synthesized using a variety of methods, including the reaction of 4-amino-3,5-diethylphenol with sulfuric acid and formaldehyde. The reaction is typically carried out in anhydrous conditions at temperatures of up to 150°C. The reaction can be carried out in a variety of solvents, such as dichloromethane, and yields a white solid product. The product can then be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(4-amino-3,5-diethylphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZYNJKGCWYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)
![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)


![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)